

Validating the anticancer effects of Schisantherin C in multiple cell lines.

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Compound of Interest

Compound Name: Schisantherin C

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Schisantherin C: A Comparative Analysis of its Anticancer Efficacy

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer effects of **Schisantherin C** across multiple cancer cell lines. The information presented is based on available experimental data, offering a quantitative and mechanistic overview of its performance. This document details its cytotoxic and antiproliferative effects, impact on cell cycle progression, and induction of apoptosis, supported by detailed experimental protocols.

At a Glance: Schisantherin C's Anticancer Profile

Schisantherin C, a dibenzocyclooctadiene lignan isolated from *Schisandra chinensis*, has demonstrated notable anticancer properties in preclinical studies. Its primary mechanisms of action involve inducing cell cycle arrest and apoptosis in various cancer cell types.

Performance Data: Cytotoxicity of Schisantherin C

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency. The following table summarizes the reported IC₅₀ values for **Schisantherin C** in several human cancer cell lines.

Cell Line	Cancer Type	IC50 (μM)	Reference
A549	Lung Cancer	10-70	[1]
HCT-15	Colon Cancer	10-70	[1]
T47D	Breast Cancer	10-70	[1]
MDA-MB-231	Breast Cancer	10-70	[1]
Bel-7402	Hepatocellular Carcinoma	81.58 ± 1.06	[2][3]
KB-3-1	Nasopharyngeal Carcinoma	108.00 ± 1.13	[2][3]
Bcap37	Breast Cancer	136.97 ± 1.53	[2][3]

Comparative Landscape: Schisantherin C vs. Conventional Chemotherapeutics

Direct comparative studies of **Schisantherin C** against standard chemotherapeutic agents in the same experimental settings are limited. The following tables provide IC50 values for Doxorubicin and Cisplatin in some of the same or similar cancer cell lines, sourced from various studies.

Disclaimer: The IC50 values for Doxorubicin and Cisplatin presented below are for informational purposes and are not from direct head-to-head comparative studies with **Schisantherin C**. Experimental conditions such as cell density, passage number, and assay duration can significantly influence IC50 values.

Doxorubicin IC50 Values in Selected Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Reference
A549	Lung Cancer	> 20	[4] [5]
A549	Lung Cancer	0.07	[6]
HepG2	Hepatocellular Carcinoma	12.2	[4] [5]
MCF-7	Breast Cancer	2.5	[4] [5]

Cisplatin IC50 Values in Selected Cancer Cell Lines

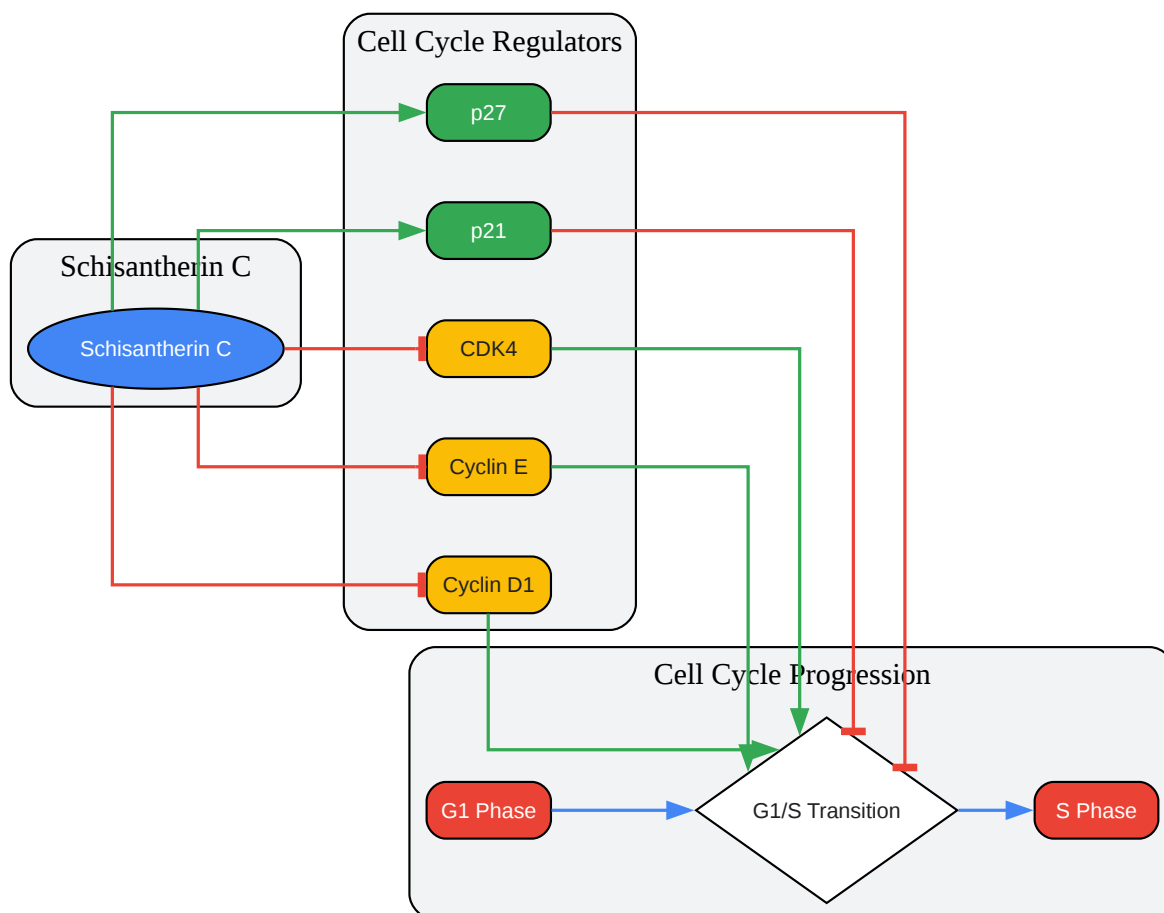
Cell Line	Cancer Type	IC50 (μM)	Reference
A549	Lung Cancer	6.14	[6]
HepG2	Hepatocellular Carcinoma	Varies widely	[7]
HeLa	Cervical Cancer	Varies widely	[7]

Mechanistic Insights: How Schisantherin C Combats Cancer

Schisantherin C exerts its anticancer effects through two primary, interconnected mechanisms: induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest

Schisantherin C has been shown to halt the proliferation of cancer cells by arresting the cell cycle, primarily at the G0/G1 phase.[\[1\]](#)[\[8\]](#) This is achieved by modulating the expression of key cell cycle regulatory proteins. For instance, in A549 lung cancer cells, **Schisantherin C** induces G0/G1 arrest by down-regulating cyclin E and up-regulating the cyclin-dependent kinase inhibitor p27.[\[8\]](#) In human leukemia U937 cells, it induces G1 arrest by down-regulating cyclins D1 and E, and CDK4, while up-regulating the CDK inhibitor p21.[\[9\]](#)

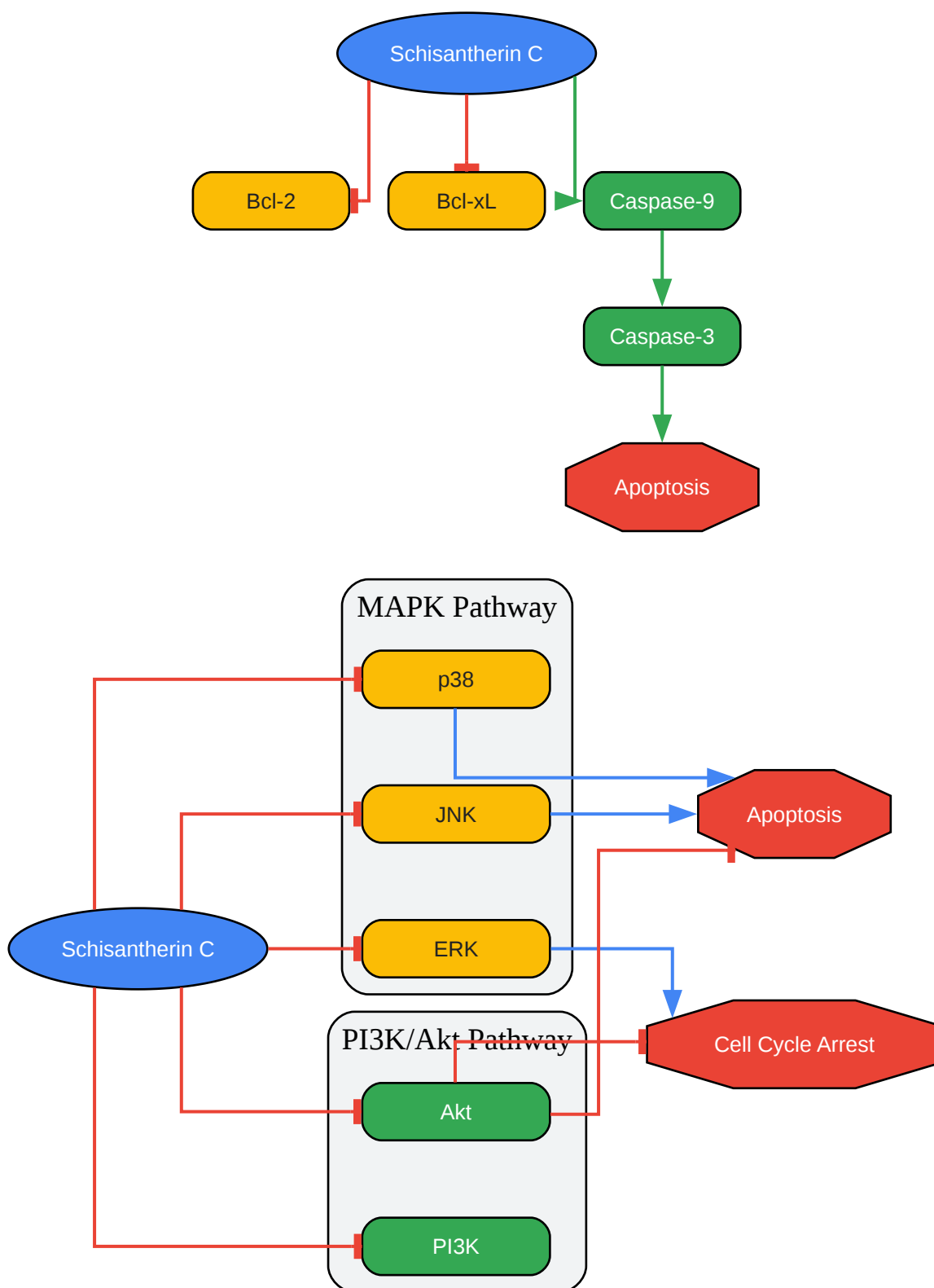


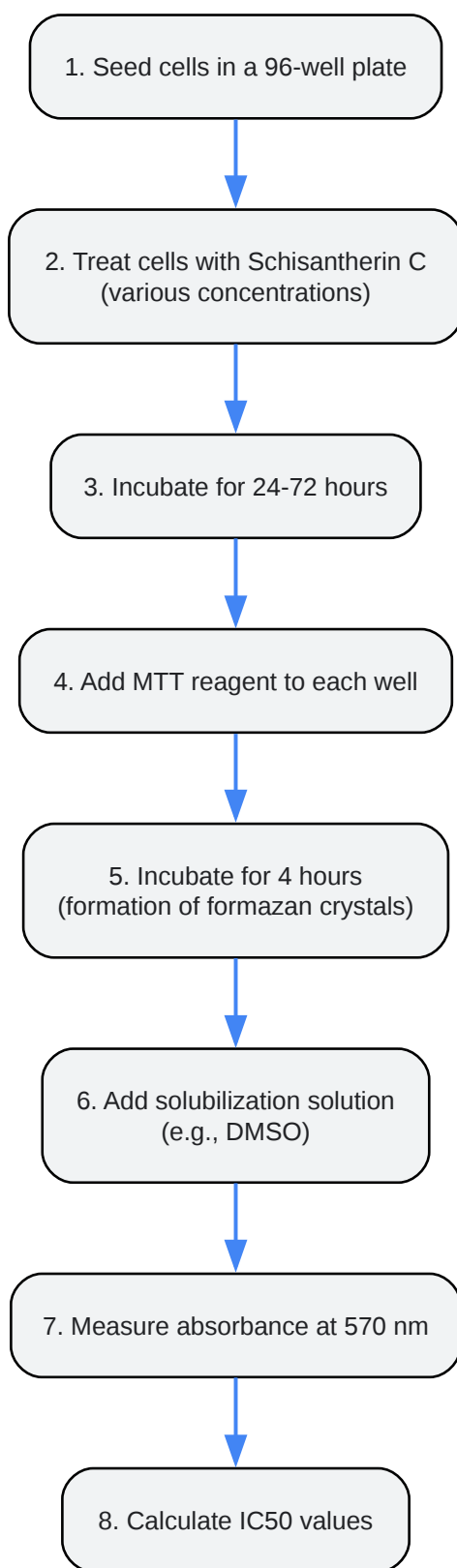
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Schisantherin C-induced G1 cell cycle arrest.

Induction of Apoptosis

Schisantherin C is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[2] [3] In human leukemia U937 cells, **Schisantherin C**-induced apoptosis is associated with the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL, and the activation of caspases-9 and -3.[9] The process is confirmed to be caspase-3 dependent.[9] In Bel-7402 hepatocellular carcinoma cells, treatment with **Schisantherin C** leads to chromatin condensation and fragmentation, characteristic features of apoptosis.[2][3]





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